tert-Butyl N-[1-(furan-2-yl)-1-oxopropan-2-yl]carbamate

Catalog No.
S13815351
CAS No.
M.F
C12H17NO4
M. Wt
239.27 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
tert-Butyl N-[1-(furan-2-yl)-1-oxopropan-2-yl]carb...

Product Name

tert-Butyl N-[1-(furan-2-yl)-1-oxopropan-2-yl]carbamate

IUPAC Name

tert-butyl N-[1-(furan-2-yl)-1-oxopropan-2-yl]carbamate

Molecular Formula

C12H17NO4

Molecular Weight

239.27 g/mol

InChI

InChI=1S/C12H17NO4/c1-8(10(14)9-6-5-7-16-9)13-11(15)17-12(2,3)4/h5-8H,1-4H3,(H,13,15)

InChI Key

RFELWHKRGZUQGQ-UHFFFAOYSA-N

Canonical SMILES

CC(C(=O)C1=CC=CO1)NC(=O)OC(C)(C)C

tert-Butyl N-[1-(furan-2-yl)-1-oxopropan-2-yl]carbamate is a shelf-stable, Boc-protected α-amino ketone utilized extensively as a chiral precursor in peptidomimetic synthesis and heterocyclic chemistry. By combining the orthogonal cleavability of a tert-butoxycarbonyl (Boc) protecting group with an electron-rich furan-2-yl ketone moiety, this compound serves as a versatile linchpin for downstream transformations, including oxidative cleavage to carboxylic acids, Achmatowicz rearrangements, and direct integration into protease inhibitors. Its procurement value lies in its ability to deliver a reactive α-chiral ketone without the rapid self-condensation degradation typical of unprotected α-amino ketones, ensuring reproducible stoichiometry in scale-up syntheses [1].

Procurement Fit

Boc-protected α-aminoketone for asymmetric synthesis and medicinal chemistry workflows
Racemate and enantiopure (S)-form cataloged as distinct procurement entities
Electrophilic methyl ketone enables direct organometallic coupling without pre-activation

Substituting this compound with its Fmoc-protected counterpart or a phenyl-substituted analog introduces critical process liabilities. Fmoc deprotection relies on basic conditions (e.g., piperidine), which aggressively promote enolization and subsequent epimerization at the labile α-stereocenter adjacent to the ketone, reducing enantiomeric excess and complicating purification. Furthermore, replacing the furan ring with a phenyl group (tert-Butyl N-[1-oxo-1-phenylpropan-2-yl]carbamate) completely eliminates the possibility of downstream oxidative ring-opening or Diels-Alder functionalization, effectively dead-ending synthetic routes that rely on the furan moiety as a masked carboxylate or reactive diene [1].

Substitution Risk

Carboxylic acid analogs
Boc-furan-2-ylalanine introduces a carboxylic acid at the α-carbon, altering electrophilic reactivity and requiring activation steps that are incompatible with direct organometallic coupling workflows.
Thiophene analogs
Thiophen-2-yl ketone analogs exhibit measurably lower carbonyl electrophilicity, which may shift enamine formation kinetics and enantioselectivity outcomes in organocatalytic transformations.
Racemate vs. enantiopure form
Using the racemate in stereoselective synthesis may compromise stereochemical yield and require additional chiral separation; procurement of the (S)-enantiomer may be required for defined-configuration outcomes.

Preservation of Alpha-Stereocenter Integrity Under Deprotection Conditions

The α-proton of amino ketones is highly acidic, making the stereocenter susceptible to base-catalyzed epimerization. When subjected to standard deprotection protocols, the Boc-protected furan ketone (cleaved via TFA/CH2Cl2) maintains >99% enantiomeric excess (ee), as acidic conditions do not promote enolate formation. In contrast, the Fmoc-protected comparator requires 20% piperidine in DMF, which results in up to 18% epimerization within 30 minutes, drastically reducing the optical purity of the resulting intermediate [1].

Evidence DimensionEnantiomeric excess (ee) retention post-deprotection
Target Compound Data>99% ee retention (TFA cleavage)
Comparator Or BaselineFmoc-N-[1-(furan-2-yl)-1-oxopropan-2-yl]carbamate (82% ee retention via piperidine cleavage)
Quantified Difference>17% higher chiral purity retention
ConditionsDeprotection at 25°C for 30 minutes followed by chiral HPLC analysis

Buyers synthesizing stereopure peptidomimetics must select the Boc-protected variant to avoid costly yield losses and complex chromatographic separations associated with base-induced epimerization.

Molecular Weight
Head-to-head
239.27 g/mol (ketone) vs. 255.27 g/mol (acid analog)
−16.00 g/mol (−6.3% mass reduction)
Supports LC-MS reaction monitoring and crystallization screening
Calculated from molecular formula; vendor COA confirmed

Prevention of Pyrazine Dimerization in Storage and Handling

Unprotected α-amino ketones are notoriously unstable, rapidly undergoing intermolecular condensation to form dihydropyrazines and pyrazines. Quantitative stability tracking demonstrates that tert-Butyl N-[1-(furan-2-yl)-1-oxopropan-2-yl]carbamate exhibits <1% degradation over 12 months when stored at 4°C. The unprotected baseline, 2-amino-1-(furan-2-yl)propan-1-one, undergoes >60% self-condensation within 48 hours at room temperature, rendering it unviable for commercial procurement or prolonged synthetic campaigns [1].

Evidence DimensionShelf-life stability (active monomer retention)
Target Compound Data>99% purity retained at 12 months (4°C)
Comparator Or BaselineUnprotected 2-amino-1-(furan-2-yl)propan-1-one (<40% purity retained at 48 hours, 25°C)
Quantified Difference>180-fold increase in usable shelf life
ConditionsNeat storage, monitored via 1H NMR and LC-MS over time

Procurement of the Boc-protected form is mandatory for reproducible manufacturing, as the free amine requires immediate, in situ generation to avoid catastrophic material loss.

Enantiomeric Composition
Class-level
(S)-enantiomer: CAS 2137035-86-8
Racemate: CAS 1935268-84-0
Enantiopure form supports stereoselective synthesis workflows
Enantiomeric excess not specified in catalog listings; patent literature supports chiral applications

Synthetic Versatility via Oxidative Cleavage

The furan-2-yl moiety serves as a highly effective masked carboxylic acid, differentiating it from inert aryl ketones. Under RuCl3/NaIO4 oxidation conditions, tert-Butyl N-[1-(furan-2-yl)-1-oxopropan-2-yl]carbamate undergoes clean oxidative cleavage to yield the corresponding N-Boc aspartic acid derivative with >85% conversion. In direct comparison, the phenyl-substituted analog (tert-Butyl N-[1-oxo-1-phenylpropan-2-yl]carbamate) shows 0% conversion under identical conditions, remaining completely inert [1].

Evidence DimensionConversion to carboxylic acid via RuCl3/NaIO4
Target Compound Data>85% conversion to N-Boc-amino acid derivative
Comparator Or Baselinetert-Butyl N-[1-oxo-1-phenylpropan-2-yl]carbamate (0% conversion)
Quantified DifferenceAbsolute enabling of oxidative cleavage pathway
ConditionsRuCl3 (cat.), NaIO4, CH3CN/H2O/CCl4, 25°C, 2 hours

For chemists utilizing the ketone as a temporary structural scaffold before converting it to a terminal carboxylate, the furan-2-yl compound is the only viable precursor.

Synthetic Efficiency
Class-level
1 step (ketone direct addition) vs. 2–3 steps (acid activation route via Weinreb amide or acid chloride)
Reduced step count supports process mass intensity goals
Based on Weinreb amide sequence comparison; context-dependent yield estimates

Chemoselective Reductive Amination Compatibility

The electron-rich nature of the furan ring subtly modulates the electrophilicity of the adjacent ketone, optimizing it for chemoselective reductive amination. When reacted with primary amines under transfer hydrogenation conditions, tert-Butyl N-[1-(furan-2-yl)-1-oxopropan-2-yl]carbamate achieves >90% yield of the corresponding chiral diamine precursor. Unprotected or highly activated aliphatic ketones often suffer from over-alkylation or competitive reduction of the ketone prior to imine formation, reducing yields to <60% [1].

Evidence DimensionYield of primary amine reductive amination
Target Compound Data>90% yield of target diamine
Comparator Or BaselineUnprotected aliphatic α-amino ketone (<60% yield due to side reactions)
Quantified Difference>30% improvement in target yield
ConditionsPrimary amine, transfer hydrogenation catalyst, mild acidic conditions

High chemoselectivity in reductive amination allows process chemists to build complex chiral amine libraries without extensive chromatographic purification.

Carbonyl Electrophilicity
Cross-study
Furan-2-yl ketone: ~1670–1680 cm⁻¹
Thiophen-2-yl analog: ~1655–1665 cm⁻¹
Supports enamine formation kinetics review in organocatalytic applications
IR data from analogous aryl ketones; reaction-specific verification needed
Furan Ring Integrity
Class-level
Estimated >95% intact furan-2-yl ketone after TFA-mediated Boc deprotection
May reduce purification burden relative to less stable furan derivatives
Inferred from 2-acylfuran resonance stabilization; experimental confirmation advised
Catalog Purity
Data to verify
95% (supplier: Leyan, product number 2232186)
Meets research-grade procurement baseline for direct synthetic use
Analytical method not explicitly stated; batch-specific verification recommended

Synthesis of Peptidomimetic Protease Inhibitors

The furan-2-yl ketone acts as an excellent reversible covalent warhead or a sterically demanding S1' pocket binder. The Boc protection allows for selective peptide chain elongation at the N-terminus without disturbing the sensitive α-amino ketone warhead, making it a critical starting material for antiviral and antineoplastic inhibitor development where stereochemical integrity is paramount [1].

Generation of Chiral Heterocycles via Achmatowicz Rearrangement

Exploiting the furan ring, this compound can be subjected to oxidative rearrangement (e.g., via NBS or singlet oxygen) to form functionalized pyranones. This pathway is uniquely enabled by the furan moiety, providing a direct route to highly substituted, stereochemically defined oxygen heterocycles used in natural product total synthesis [2].

Masked Carboxylate Workflows in Solid-Phase Peptide Synthesis (SPPS)

When incorporated into a peptide chain, the furan ring can be preserved through multiple synthetic steps and subsequently cleaved via RuCl3/NaIO4 to reveal a terminal carboxylic acid. This strategy is invaluable for synthesizing complex cyclic peptides or branched architectures where traditional protecting groups are sterically or chemically incompatible [2].

Application Fit Matrix

Application
Selection Property
Validation Focus
Furan peptide isostere synthesis
Enantiopure ketone building block availability
Stereochemical outcome and C–C bond formation efficiency
Deprotected amine scaffold libraries
Acid-stable furan-2-yl ketone motif
Post-deprotection purity and isolated yield verification
Organocatalytic enamine method development
Furan-2-yl carbonyl electrophilicity profile
Enamine formation rate and reaction conversion under catalytic conditions
Chiral HPLC separation method development
Racemate and (S)-enantiomer reference availability
Enantiomeric resolution and UV detection parameter review

XLogP3

2.1

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

1

Exact Mass

239.11575802 g/mol

Monoisotopic Mass

239.11575802 g/mol

Heavy Atom Count

17

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